molecular formula C9H13NS B13607976 2-(4-Methylthiophen-3-yl)pyrrolidine

2-(4-Methylthiophen-3-yl)pyrrolidine

Cat. No.: B13607976
M. Wt: 167.27 g/mol
InChI Key: JCSLZAJGAPQSHD-UHFFFAOYSA-N
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Description

2-(4-Methylthiophen-3-yl)pyrrolidine (CAS 1535323-63-7) is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It features a pyrrolidine ring, a five-membered saturated heterocycle, linked to a 4-methylthiophene group. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its sp3-hybridization and three-dimensional structure, which allows for extensive exploration of pharmacophore space and contributes to stereochemical diversity in drug design . This structural motif is found in numerous bioactive molecules and FDA-approved drugs, particularly those targeting the central nervous system . While specific pharmacological data for this compound is limited, its core components are associated with significant research potential. Hybrid structures containing both pyrrolidine and thiophene rings have been investigated as multifunctional ligands. For instance, closely related 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have demonstrated potent anticonvulsant activity in models of tonic-clonic and psychomotor seizures, as well as antinociceptive and antiallodynic effects in models of neuropathic and tonic pain . The thiophene moiety, in particular, is known to aid in blood-brain barrier penetration, making it a fragment of interest for developing neuroactive compounds . Researchers may find this compound valuable as a synthetic intermediate or as a building block for developing novel molecules for pharmacological screening, particularly in programs targeting neurological disorders and pain. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(4-methylthiophen-3-yl)pyrrolidine

InChI

InChI=1S/C9H13NS/c1-7-5-11-6-8(7)9-3-2-4-10-9/h5-6,9-10H,2-4H2,1H3

InChI Key

JCSLZAJGAPQSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2CCCN2

Origin of Product

United States

The Chemical Compound 2 4 Methylthiophen 3 Yl Pyrrolidine

While specific research detailing the synthesis and comprehensive properties of 2-(4-Methylthiophen-3-yl)pyrrolidine is not extensively documented in publicly available literature, its fundamental chemical and physical characteristics can be inferred from its constituent parts and data from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1535323-63-7
Molecular Formula C₉H₁₃NS
Molecular Weight 167.27 g/mol
Appearance Not specified (typically a liquid or low-melting solid)
Solubility Expected to be soluble in organic solvents
Boiling Point Not determined
Melting Point Not determined

Advanced Spectroscopic and Structural Characterization of 2 4 Methylthiophen 3 Yl Pyrrolidine

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis (e.g., 1H, 13C, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. A comprehensive analysis of 2-(4-Methylthiophen-3-yl)pyrrolidine using 1H, 13C, and 2D NMR experiments would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity of the thiophene (B33073) and pyrrolidine (B122466) rings.

1H NMR Spectroscopy

The proton NMR spectrum is anticipated to display characteristic signals for the protons of the pyrrolidine ring, the thiophene ring, and the methyl group. The chemical shifts of these protons are influenced by their local electronic environment.

Thiophene Protons: The two aromatic protons on the thiophene ring are expected to appear as distinct signals in the aromatic region, typically between δ 6.5 and 7.5 ppm.

Pyrrolidine Protons: The protons on the pyrrolidine ring would be observed in the aliphatic region of the spectrum. The proton at the C2 position, being adjacent to both the nitrogen atom and the thiophene ring, would be deshielded and is predicted to resonate at approximately δ 3.5-4.5 ppm. The remaining pyrrolidine protons would likely present as complex multiplets between δ 1.5 and 3.5 ppm. The N-H proton of the pyrrolidine ring is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent used.

Methyl Protons: The methyl group attached to the thiophene ring would produce a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum would provide crucial information regarding the carbon skeleton of the molecule.

Thiophene Carbons: The four carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the pyrrolidine ring (C3) and the carbon bearing the methyl group (C4) would exhibit distinct chemical shifts.

Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring would appear in the aliphatic region. The C2 carbon, bonded to both the thiophene ring and the nitrogen atom, would be the most deshielded of the pyrrolidine carbons, with an expected chemical shift in the range of δ 60-70 ppm. The other pyrrolidine carbons would resonate at higher fields, typically between δ 25 and 55 ppm.

Methyl Carbon: The methyl carbon is expected to produce a signal in the upfield region of the spectrum, around δ 15-20 ppm.

2D NMR Experiments

To definitively assign the 1H and 13C spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would reveal the coupling networks between adjacent protons, which is essential for tracing the connectivity within the pyrrolidine ring.

HSQC: This experiment would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.

HMBC: This experiment would identify longer-range correlations between protons and carbons over two or three bonds, which is critical for confirming the linkage between the pyrrolidine and thiophene rings and for verifying the position of the methyl group.

Predicted NMR Data for this compound

AtomPredicted 1H Chemical Shift (δ, ppm)Predicted 13C Chemical Shift (δ, ppm)
Thiophene-H27.0 - 7.2125 - 128
Thiophene-H56.8 - 7.0120 - 123
Thiophene-C3-138 - 142
Thiophene-C4-135 - 139
Pyrrolidine-H23.8 - 4.260 - 65
Pyrrolidine-CH2 (α to N)2.8 - 3.245 - 50
Pyrrolidine-CH2 (β to N)1.8 - 2.225 - 30
Pyrrolidine-CH2 (γ to N)1.6 - 2.024 - 28
Pyrrolidine-NH1.5 - 3.0 (broad)-
Methyl-H2.1 - 2.314 - 16

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and can also provide insights into its conformational properties.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-S bonds.

N-H Stretching: A moderate to weak absorption band is anticipated in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. This band may be broadened due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the thiophene ring are expected to appear just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). Aliphatic C-H stretching vibrations from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).

C=C Stretching: The aromatic C=C stretching vibrations of the thiophene ring are predicted to occur in the 1600-1450 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the pyrrolidine ring is likely to be found in the 1250-1020 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration of the thiophene ring is typically weak and observed in the 700-600 cm⁻¹ region. iosrjournals.org

Raman Spectroscopy

Raman spectroscopy would offer complementary information to the FTIR spectrum. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum, and the C-S stretching vibration would also be readily identifiable.

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch3300-3500 (broad)Weak
Aromatic C-H stretch3100-3000Strong
Aliphatic C-H stretch2960-2850Strong
C=C stretch (thiophene)1600-1450Strong
C-N stretch1250-1020Moderate
C-S stretch700-600Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₁₃NS, corresponding to a molecular weight of 167.27 g/mol . A high-resolution mass spectrum (HRMS) would provide the exact mass, which would serve to confirm the elemental composition.

Under electron ionization (EI), the fragmentation of this compound is expected to follow several characteristic pathways. The molecular ion peak (M⁺) at m/z 167 would be observed. Common fragmentation patterns for similar structures often involve the cleavage of the bond connecting the two ring systems, followed by the subsequent fragmentation of the individual rings.

A plausible fragmentation pathway involves the loss of either the pyrrolidine ring or the thiophene moiety. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a well-established fragmentation pathway for amines, which could lead to the formation of a stable iminium ion. libretexts.org The thiophene ring could also undergo fragmentation, for example, by losing the methyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment IonFragmentation Pathway
167[C₉H₁₃NS]⁺Molecular ion (M⁺)
166[C₉H₁₂NS]⁺Loss of H• from the pyrrolidine ring
152[C₈H₁₀NS]⁺Loss of CH₃•
110[C₅H₄S]⁺Thiophene moiety after cleavage
70[C₄H₈N]⁺Pyrrolidine ring fragment
57[C₄H₉]⁺Butyl fragment from pyrrolidine ring opening

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature searched, an analysis of related structures can provide valuable insights into the expected molecular geometry and packing. researchgate.netmdpi.com

A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, the crystal system, space group, and unit cell dimensions would be determined, providing a complete picture of the solid-state architecture. For instance, the analysis of other 2-arylpyrrolidine derivatives has shown that these molecules can crystallize in a variety of crystal systems, with intermolecular interactions, such as hydrogen bonding, playing a crucial role in the crystal packing. researchgate.net

Conformational Analysis from Crystal Structures

The crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features that would be determined include:

The relative orientation of the thiophene and pyrrolidine rings: The dihedral angle between the planes of the two rings would be a critical parameter.

The conformation of the pyrrolidine ring: The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twist conformation. The specific conformation would be dictated by the nature of the substituents and the forces involved in the crystal packing.

Based on studies of similar 2-substituted pyrrolidines, it is anticipated that the thiophene ring would adopt a pseudo-equatorial position relative to the pyrrolidine ring to minimize steric hindrance. The crystal packing is likely to be influenced by N-H···S or N-H···π hydrogen bonds, which would create a network of intermolecular interactions that stabilize the crystal lattice.

Conformational and Stereochemical Analysis

The three-dimensional structure of this compound is a critical determinant of its chemical and biological properties. A comprehensive understanding of its conformational preferences and stereochemistry is essential for elucidating its interactions with biological targets and for the rational design of related compounds. This section details the advanced spectroscopic and computational approaches used to characterize the complex conformational landscape and establish the absolute configuration of this molecule.

Pseudorotation and Ring Puckering in Pyrrolidine Derivatives

The five-membered pyrrolidine ring is not planar but exists in a series of puckered conformations to relieve torsional strain. nih.gov This puckering is not static; the ring undergoes a low-energy conformational process known as pseudorotation, where the pucker appears to rotate around the ring. nih.gov The conformation of a pyrrolidine ring can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The phase angle defines the specific conformation, which typically falls into two major forms: the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry) conformations.

In substituted pyrrolidines, such as this compound, the substituents significantly influence the conformational equilibrium. The bulky 4-methylthiophen-3-yl group at the C-2 position is expected to favor conformations that minimize steric interactions. The puckering of the pyrrolidine ring can be described as either "UP" or "DOWN," depending on the displacement of the atoms relative to a reference plane. researchgate.netnih.gov For a 2-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation, which will be coupled to the ring pucker.

Computational modeling, using methods such as Density Functional Theory (DFT), can predict the relative energies of different puckered conformations. nih.govfrontiersin.org These calculations can provide a potential energy surface that maps the energetic landscape of pseudorotation, identifying the most stable conformers and the energy barriers between them. biorxiv.org

Conformational Parameter Description Typical Method of Determination
Puckering Amplitude (q)The maximum out-of-plane displacement of the ring atoms, indicating the degree of puckering.X-ray Crystallography, NMR Spectroscopy, Computational Modeling
Phase Angle (Φ)Describes the specific puckering conformation (e.g., envelope, twist) and the location of the pucker.X-ray Crystallography, NMR Spectroscopy, Computational Modeling
Energy BarrierThe energy required to transition between different puckered conformations.Computational Modeling, Dynamic NMR Spectroscopy

This table is interactive. Click on the headers to learn more about each parameter.

Configurational Assignment of Chiral Centers (e.g., at C-2 of the Pyrrolidine Ring)

The C-2 carbon of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R) and (S). The determination of the absolute configuration at this center is crucial for understanding its stereospecific interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences in solution. nih.govnih.gov For instance, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which are distance-dependent. mdpi.com By observing NOEs between the proton at C-2 and other protons on the pyrrolidine ring, the preferred orientation of the 4-methylthiophen-3-yl substituent can be inferred. The coupling constants (J-values) between adjacent protons are also highly dependent on the dihedral angle between them, which can be related to the ring's pucker. researchgate.net

X-ray Crystallography provides unambiguous determination of the absolute configuration if a suitable single crystal can be obtained. mdpi.com This technique yields a detailed three-dimensional structure of the molecule in the solid state, including the precise arrangement of atoms at the chiral center and the conformation of the pyrrolidine ring. nih.gov

In the absence of experimental data, the absolute configuration can sometimes be assigned by comparing the experimental optical rotation with that of structurally related compounds with known configurations. whiterose.ac.uk Additionally, biocatalytic synthesis using stereoselective enzymes can produce a specific enantiomer, thereby defining the stereochemistry. nih.govresearchgate.net

Analytical Technique Information Provided Key Parameters
NMR SpectroscopyRelative stereochemistry, conformational preferences in solution.Chemical shifts, coupling constants (J-values), Nuclear Overhauser Effects (NOEs).
X-ray CrystallographyAbsolute configuration, solid-state conformation, bond lengths, and angles.Space group, unit cell dimensions, atomic coordinates.
Chiral ChromatographySeparation of enantiomers, determination of enantiomeric excess (ee).Retention time, peak area.
Optical RotationChirality of the molecule.Specific rotation ([α]D).

This table is interactive. Explore the different analytical techniques used for configurational assignment.

Theoretical and Computational Chemistry Studies of 2 4 Methylthiophen 3 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. hilarispublisher.com DFT calculations for 2-(4-Methylthiophen-3-yl)pyrrolidine would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p) or higher to obtain optimized geometries, electronic structures, and thermodynamic parameters. arabjchem.orgnih.gov

The electronic character of this compound is determined by the interplay between the electron-rich thiophene (B33073) ring and the saturated pyrrolidine (B122466) ring. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity and electronic properties. scirp.org

For this hybrid molecule, the HOMO is expected to be predominantly localized on the π-system of the 4-methylthiophene ring, as aromatic thiophene derivatives are known to be effective electron donors. mdpi.com The LUMO, conversely, would likely be distributed across the same aromatic system, representing the most favorable region for accepting an electron. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comnih.gov DFT calculations on similar thiophene-based heterocyclic systems have shown that the nature and position of substituents can modulate this gap. nih.gov In a related system, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, the calculated HOMO-LUMO energy gap was found to be 2.8058 eV, indicating significant potential for intramolecular charge transfer. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties Calculated via DFT for Thiophene-Based Heterocyclic Systems. The values presented are illustrative and based on data from analogous compounds reported in the literature. mdpi.comnih.gov
ParameterTypical Calculated Value (eV)Description
EHOMO-6.0 to -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.5 to -3.5Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)2.8 to 4.5Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.

For this compound, conformational isomerism is a more significant phenomenon than tautomerism. Tautomerism, the interconversion between structural isomers via proton migration, is not prominent in a saturated pyrrolidine ring unless other functional groups like ketones are present. researchgate.net

The key sources of conformational isomerism are the puckering of the five-membered pyrrolidine ring and the rotation about the single bond connecting the pyrrolidine and thiophene rings. The pyrrolidine ring is not planar and typically adopts two predominant, low-energy "envelope" or "twist" conformations, often referred to as endo and exo puckers. nih.gov The energy difference between these puckers is generally small, but substituents on the ring can favor one over the other. nih.govnih.gov The relative orientation of the 4-methylthiophene group with respect to the pyrrolidine ring introduces additional rotational isomers (rotamers). DFT calculations are essential for determining the geometries of these stable conformers and calculating their relative energies to identify the global minimum energy structure. nih.gov

Table 2: Illustrative Relative Energies of Potential Conformational Isomers of 2-Aryl-Substituted Pyrrolidines. These values are hypothetical, based on typical energy differences observed in computational studies of proline analogs and substituted pyrrolidines. nih.govacs.org
ConformerDescriptionHypothetical Relative Energy (kcal/mol)
Exo-gaucheExo pucker of pyrrolidine ring, gauche orientation of thiophene ring.0.0 (Global Minimum)
Exo-antiExo pucker of pyrrolidine ring, anti orientation of thiophene ring.0.5 - 1.5
Endo-gaucheEndo pucker of pyrrolidine ring, gauche orientation of thiophene ring.1.0 - 2.5
Endo-antiEndo pucker of pyrrolidine ring, anti orientation of thiophene ring.1.5 - 3.0

Molecular Modeling and Dynamics Simulations

While DFT provides static pictures of minimum energy structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comacs.org MD simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and intramolecular interactions in a simulated environment (e.g., in a solvent). nih.govresearchgate.net

MD simulations are a powerful tool for exploring the complete conformational landscape of a flexible molecule like this compound. nih.gov By simulating the molecule's motion at a given temperature, the trajectory can reveal all accessible conformations, the transitions between them, and the relative time spent in each state. This allows for the identification of not only the global energy minimum but also other low-energy, populated conformers that may be biologically or chemically relevant. nih.gov The results from MD can be clustered to identify representative structures corresponding to significant energy minima on the potential energy surface.

The conformation of this compound is likely governed by subtle intramolecular interactions. A key potential interaction is an intramolecular hydrogen bond between the hydrogen atom on the pyrrolidine nitrogen (N-H, the donor) and the sulfur atom of the thiophene ring (the acceptor). Sulfur is known to participate in hydrogen bonding, and such an N-H···S interaction could significantly stabilize certain conformers, restricting the rotation around the C-C connecting bond and influencing the pucker of the pyrrolidine ring. nih.gov In a related structural motif, an intramolecular chalcogen bond between a thiophene sulfur and an imine nitrogen was shown to define the molecular conformation. nih.gov MD simulations are ideal for analyzing the dynamics of such hydrogen bonds, allowing for the calculation of their persistence, average bond lengths, and angles over the course of the simulation.

Table 3: Typical Parameters for an N-H···S Intramolecular Hydrogen Bond Analyzed via Molecular Modeling.
ParameterTypical RangeSignificance
H···S Distance2.3 - 2.9 ÅDistance between the hydrogen and the sulfur atom. Shorter distances indicate stronger bonds.
N-H···S Angle130 - 170°Angle formed by the donor, hydrogen, and acceptor atoms. Angles closer to 180° indicate stronger, more linear bonds.
Occupancy (%)VariablePercentage of simulation time the hydrogen bond is present, indicating its stability.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways and the characterization of transient species like transition states and intermediates. nih.govrsc.org For a molecule like this compound, computational studies can shed light on its formation. A highly relevant reaction is the nucleophilic aromatic substitution (SNAr) of pyrrolidine onto a substituted thiophene ring. nih.govnih.gov

DFT calculations have been used to investigate the SNAr mechanism between various substituted thiophenes and pyrrolidine. nih.govresearchgate.net These studies show that the reaction typically proceeds via a stepwise pathway. First, the nitrogen of the pyrrolidine acts as a nucleophile and attacks an electrophilic carbon on the thiophene ring, leading to the formation of a zwitterionic intermediate (a Meisenheimer complex). nih.govresearchgate.net This step involves overcoming an initial activation energy barrier corresponding to the first transition state. Subsequently, a leaving group is eliminated, often facilitated by a proton transfer event, to restore the aromaticity of the thiophene ring. nih.gov Computational studies can precisely calculate the Gibbs free energy profile for this entire process, identifying the rate-determining step by finding the highest energy barrier. For the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine, the initial nucleophilic addition was found to have a relatively low energy barrier of 19.0 kcal/mol. nih.gov Such computational approaches provide a robust method for predicting reactivity and understanding the detailed molecular events that occur during a chemical reaction. nih.gov

Transition State Analysis for Synthetic Pathways

The synthesis of the this compound scaffold can be envisioned through several routes, with 1,3-dipolar cycloadditions and Michael addition-cyclization cascades being prominent examples for forming the pyrrolidine ring. bohrium.comchemrxiv.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways by mapping their potential energy surfaces. chemrxiv.org

A plausible synthetic approach is the [3+2] cycloaddition between an azomethine ylide and an appropriate alkene precursor derived from 4-methylthiophene. Transition state analysis for such a reaction would involve locating the transition state structures for all possible regio- and stereochemical pathways. acs.org By calculating the activation energies (ΔG‡) associated with each path, the most favorable reaction channel can be identified. beilstein-journals.org

For instance, in a hypothetical 1,3-dipolar cycloaddition for the synthesis of this compound, DFT calculations would be employed to model the transition states. Key parameters such as the lengths of the forming bonds, bond angles, and dihedral angles in the transition state geometry provide insights into the degree of synchronicity of the bond-forming processes. Furthermore, the calculated activation energies can predict the kinetic feasibility of the proposed synthetic route under various conditions (e.g., in different solvents). beilstein-journals.org

Below is an illustrative data table showcasing the type of information that would be generated from a DFT analysis of two competing transition states (TS1 and TS2) in a hypothetical synthesis.

Transition StateActivation Energy (ΔG‡, kcal/mol)Key Bond Distances (Å)Description
TS1 (endo) 22.5C1-C5: 2.15, N3-C4: 2.20Represents the endo approach of the dipolarophile.
TS2 (exo) 24.8C1-C5: 2.18, N3-C4: 2.23Represents the exo approach of the dipolarophile.

This is a hypothetical data table for illustrative purposes.

Such computational analysis not only helps in understanding the reaction mechanism at a molecular level but also guides experimental efforts toward optimizing reaction conditions to favor the desired product. acs.org

Regioselectivity and Stereoselectivity Prediction in Reactions

Once the this compound core is synthesized, further functionalization reactions may be desired. Computational chemistry plays a crucial role in predicting the regioselectivity and stereoselectivity of these subsequent transformations. The electronic and steric properties of the thiophene and pyrrolidine rings, as well as the methyl substituent, will dictate the outcome of reactions such as electrophilic aromatic substitution on the thiophene ring or alkylation of the pyrrolidine nitrogen.

For example, in an electrophilic aromatic substitution on the thiophene ring of this compound, there are two potential positions for the incoming electrophile (C2 and C5 of the thiophene ring). Computational models can predict the preferred site of reaction by calculating the energies of the intermediate sigma complexes or the transition states leading to them. Factors such as charge distribution, frontier molecular orbital (HOMO) densities, and steric hindrance are analyzed to rationalize the predicted regioselectivity. beilstein-journals.org Machine learning models are also being developed to predict the regioselectivity of such reactions. rsc.org

Similarly, if a reaction creates a new stereocenter on the pyrrolidine ring, computational analysis of the diastereomeric transition states can predict the stereochemical outcome. researchgate.net By comparing the relative energies of the transition states leading to the different stereoisomers, the major product can be predicted. This is particularly important in the synthesis of chiral molecules where specific stereoisomers are often desired for their biological activity. nih.gov

The following table illustrates how computational data could be presented to predict the outcome of a hypothetical reaction on this compound.

Reaction PathwayProductRelative Transition State Energy (kcal/mol)Predicted Major Product
Regioselectivity: Electrophilic Addition
Path A2-substituted thiophene0.0Yes
Path B5-substituted thiophene+3.2No
Stereoselectivity: Alkylation
Path C(2R, XR)-diastereomer0.0Yes
Path D(2R, XS)-diastereomer+2.1No

This is a hypothetical data table for illustrative purposes. X represents a newly formed stereocenter.*

Reactivity and Chemical Transformations of 2 4 Methylthiophen 3 Yl Pyrrolidine

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key site for chemical modifications due to its nucleophilicity. It readily participates in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or other alkylating agent. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The process can be facilitated by a base to neutralize the hydrogen halide formed as a byproduct. In some cases, the active alkylating agent can be an azetidinium ion formed from an intramolecular cyclization of the alkylating agent itself. figshare.com

N-Acylation is the introduction of an acyl group onto the nitrogen atom, forming an amide. This is commonly achieved by reacting the pyrrolidine with an acyl chloride or an acid anhydride. nih.gov These reagents are highly electrophilic at the carbonyl carbon, leading to a rapid reaction with the nucleophilic nitrogen. The N-acylation of pyrroles and other heterocycles can also be achieved using N-acylbenzotriazoles in the presence of a Lewis acid catalyst. nih.govcore.ac.uk

Reagent TypeExample ReagentConditionsExpected Product
Alkyl Halide1-(3-Chloropropyl)pyrrolidineBase (e.g., K₂CO₃), Solvent (e.g., NMP)1-(3-(Pyrrolidin-1-yl)propyl)-2-(4-methylthiophen-3-yl)pyrrolidine
Acyl ChlorideBenzoyl chlorideBase (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)(2-(4-Methylthiophen-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Acid AnhydrideAcetic anhydrideSolvent (e.g., CH₂Cl₂), optional catalyst1-(2-(4-Methylthiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

This table presents representative N-alkylation and N-acylation reactions based on the general reactivity of secondary amines.

Amide formation can also be accomplished by coupling the pyrrolidine derivative with a carboxylic acid using a coupling agent. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov This method is particularly useful for creating amide bonds under mild conditions. nih.govsphinxsai.com

Sulfonamide formation involves the reaction of the pyrrolidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like triethylamine (B128534) or sodium carbonate. ekb.egimpactfactor.org This reaction is a common method for synthesizing sulfonamides, which are an important class of compounds in medicinal chemistry. ekb.egucl.ac.uk The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. impactfactor.org

Reaction TypeReagent 1Reagent 2ConditionsExpected Product
Amide CouplingPropanoic acidEDCI, TriethylamineSolvent (CH₂Cl₂), 50 °C1-(2-(4-Methylthiophen-3-yl)pyrrolidin-1-yl)propan-1-one
Sulfonamide FormationBenzenesulfonyl chlorideTriethylamineSolvent (CH₂Cl₂), Room Temp.1-(Phenylsulfonyl)-2-(4-methylthiophen-3-yl)pyrrolidine
Sulfonamide Formationp-Toluenesulfonyl chlorideSodium CarbonateSolvent (aq. THF), Room Temp.2-(4-Methylthiophen-3-yl)-1-tosylpyrrolidine

This table illustrates common methods for amide and sulfonamide synthesis starting from a secondary amine.

Reactivity of the Thiophene (B33073) Moiety

The 4-methylthiophene ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The substituents already on the ring—the C3-pyrrolidinyl group and the C4-methyl group—dictate the position of further substitution.

Both the alkyl (methyl) and amino (pyrrolidinyl) substituents are activating groups that direct incoming electrophiles to the ortho and para positions. The nitrogen of the pyrrolidinyl group is a significantly stronger activating group than the methyl group. The available positions for substitution on the thiophene ring are C2 and C5.

The C3-pyrrolidinyl group strongly activates the adjacent C2 position.

The C4-methyl group activates the adjacent C5 position.

Due to the superior activating ability of the amino substituent, electrophilic attack is expected to occur preferentially at the C2 position. However, substitution at the C5 position is also possible, and mixtures of products may be obtained depending on the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. For instance, regioselective bromination of substituted thiophenes can be achieved through direct lithiation followed by quenching with bromine. mdpi.com Friedel-Crafts acylation of thiophenes using acyl chlorides or N-acylbenzotriazoles in the presence of a Lewis acid like AlCl₃, SnCl₄, or ZnBr₂ is a standard method for introducing ketone functionalities. core.ac.uk

Reaction TypeReagent(s)Expected Major Product (Substitution at C2)Expected Minor Product (Substitution at C5)
BrominationBr₂, Acetic Acid2-(2-Bromo-4-methylthiophen-3-yl)pyrrolidine2-(5-Bromo-4-methylthiophen-3-yl)pyrrolidine
NitrationHNO₃, H₂SO₄2-(4-Methyl-2-nitrothiophen-3-yl)pyrrolidine2-(4-Methyl-5-nitrothiophen-3-yl)pyrrolidine
Friedel-Crafts AcylationAcetyl chloride, AlCl₃1-(3-(Pyrrolidin-2-yl)-4-methylthiophen-2-yl)ethan-1-one1-(3-(Pyrrolidin-2-yl)-4-methylthiophen-5-yl)ethan-1-one

This table outlines predicted outcomes for electrophilic aromatic substitution reactions on the thiophene ring.

The methyl group attached to the thiophene ring can also undergo chemical transformations. A notable reaction is the radical bromination of the benzylic-like C-H bonds using reagents such as N-bromosuccinimide (NBS) or hydrobromic acid with an oxidant under photochemical or radical initiation conditions. Recently, a method for the visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives using HBr and H₂O₂ has been developed, offering an environmentally friendly route to 4-(bromomethyl)thiophene compounds. rsc.org The resulting bromomethyl group is a versatile intermediate for further nucleophilic substitution reactions. Additionally, activated methyl groups on thiophene rings can undergo condensation reactions with aldehydes. e-bookshelf.de

Reaction TypeReagent(s)ConditionsExpected Product
Radical BrominationHBr, H₂O₂Visible Light, Room Temp.2-(4-(Bromomethyl)thiophen-3-yl)pyrrolidine
CondensationBenzaldehydeBase (e.g., Piperidine)2-(4-(2-Phenylvinyl)thiophen-3-yl)pyrrolidine

This table shows potential derivatization reactions at the C4-methyl group.

Transformations Involving Both Ring Systems

The bifunctional nature of 2-(4-methylthiophen-3-yl)pyrrolidine allows for transformations that involve both the pyrrolidine and thiophene moieties, potentially leading to the formation of novel polycyclic heterocyclic systems. Such reactions often proceed in a tandem or one-pot fashion, where an initial functionalization of one ring creates a reactive site for an intramolecular reaction with the other.

A plausible strategy involves an initial derivatization of the thiophene's methyl group, as described in section 5.2.2, to install an electrophilic center. For example, radical bromination yields the 4-(bromomethyl)thiophene derivative. The newly formed bromomethyl group is susceptible to nucleophilic attack by the secondary amine of the pyrrolidine ring in an intramolecular N-alkylation reaction. This cyclization would result in the formation of a new fused or bridged ring system, connecting the two original heterocyclic components. Such intramolecular cyclizations are a powerful tool in the synthesis of complex molecular architectures. scispace.com

Proposed Intramolecular Cyclization:

Step 1: Bromination. Reaction of this compound with HBr/H₂O₂ under visible light to form 2-(4-(bromomethyl)thiophen-3-yl)pyrrolidine. rsc.org

Step 2: Intramolecular N-Alkylation. Treatment of the brominated intermediate with a non-nucleophilic base (e.g., potassium tert-butoxide) would promote intramolecular cyclization, leading to the formation of a novel tetracyclic fused thiophene-pyrrolidine system.

This sequence represents a hypothetical but chemically sound transformation that leverages the reactivity of both ring systems to build molecular complexity.

Annulation and Formation of Fused Ring Systems

There are no specific, documented examples in the scientific literature of annulation reactions or the formation of fused ring systems starting from this compound. While general synthetic methodologies such as the Pictet-Spengler wikipedia.orgjk-sci.com and Bischler-Napieralski wikipedia.orgorganic-chemistry.orgjk-sci.com reactions are well-established for the synthesis of fused heterocyclic systems from β-arylethylamines and their derivatives, their application to this compound has not been reported. Such reactions would theoretically involve an intramolecular electrophilic substitution on the electron-rich thiophene ring. However, without experimental data, any discussion of potential reaction conditions, yields, or the properties of the resulting fused systems would be purely speculative.

Ring-Opening and Rearrangement Reactions

Similarly, there is no available research detailing any ring-opening or rearrangement reactions of this compound. The stability of the pyrrolidine and thiophene rings suggests that such transformations would require specific and potentially harsh reaction conditions. While ring-opening reactions of other substituted thiophenes and rearrangements of various pyrrolidine derivatives are known, these cannot be directly extrapolated to predict the behavior of this compound without experimental validation. Consequently, no research findings or data tables concerning these transformations for the specified compound can be presented.

Advanced Applications in Chemical Research and Development

Role as Versatile Synthetic Intermediates

The unique combination of an electron-rich, aromatic thiophene (B33073) ring and a nucleophilic, stereochemically rich pyrrolidine (B122466) ring makes 2-(4-Methylthiophen-3-yl)pyrrolidine a highly valuable synthetic intermediate.

Precursors for Complex Heterocyclic Architectures

The this compound scaffold is an ideal starting point for the synthesis of more complex, biologically active heterocyclic systems. The pyrrolidine ring, a common feature in numerous natural alkaloids and pharmaceuticals, provides a robust framework that can be further functionalized. Research on analogous structures has demonstrated that combining thiophene and pyrrolidine moieties creates molecules with significant therapeutic potential.

For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have been designed and synthesized as hybrid compounds with potent anticonvulsant and antinociceptive properties. nih.govnih.gov In these studies, the core structure, analogous to this compound, serves as the foundation for creating a library of potential therapeutics by adding various pharmacophoric units. nih.gov The synthesis of these complex molecules often begins with a precursor like 2-(3-methylthiophen-2-yl)succinic acid, which is then cyclized to form the pyrrolidine-2,5-dione ring system. nih.gov This highlights a key application for thiophenyl-pyrrolidine structures: serving as a central building block that can be elaborated through reactions targeting either the thiophene or pyrrolidine ring to build intricate, multi-ring architectures. mdpi.com

The synthesis of such precursors can be approached through various established methods for creating 3,4-disubstituted thiophenes, including cycloaddition-cycloreversion procedures and palladium-catalyzed cross-coupling reactions starting from materials like 3,4-dibromothiophene. rsc.orgnih.govacs.org

Building Blocks in Organic Synthesis

Beyond serving as a precursor for specific complex targets, this compound is a valuable building block for broader applications in organic synthesis and medicinal chemistry. The thiophene ring is considered a "privileged" scaffold in drug discovery, appearing in numerous FDA-approved drugs. nih.govnih.gov It is often used as a bioisostere for a benzene (B151609) ring, offering similar steric properties but with different electronic characteristics and metabolic profiles. eprajournals.com

The pyrrolidine moiety is also a cornerstone of medicinal chemistry, prized for its ability to introduce three-dimensionality (sp3-character) into otherwise flat aromatic molecules, which can improve solubility and binding affinity to biological targets. acs.org The synthesis of 2-substituted pyrrolidines is a well-developed field, utilizing methods such as intramolecular hydroamination and various cyclization strategies. organic-chemistry.orgresearchgate.net

The combination of these two rings in one molecule offers a ready-made, drug-like fragment. Chemists can utilize the reactivity of both components:

On the Thiophene Ring: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, acylation) can introduce new functional groups. nih.gov

On the Pyrrolidine Ring: The secondary amine is nucleophilic and can be readily acylated, alkylated, or used in coupling reactions to attach diverse side chains.

This dual reactivity allows for the divergent synthesis of large compound libraries from a single, common intermediate, accelerating the drug discovery process.

Potential in Materials Science and Catalysis

The electronic and coordinating properties of the thiophene and pyrrolidine rings, respectively, suggest potential applications for this compound in materials science and catalysis.

Ligand Design for Organometallic Catalysis

The structure of this compound contains two potential coordination sites for metal ions: the sulfur atom of the thiophene ring and the nitrogen atom of the pyrrolidine ring. This makes it a candidate for use as a ligand in organometallic catalysis.

Sulfur Coordination: The lone pairs on the thiophene's sulfur atom can coordinate to transition metals.

Nitrogen Coordination: The pyrrolidine nitrogen is a classic Lewis base and a strong coordinating atom.

Depending on the metal center and reaction conditions, the molecule could function as a monodentate ligand (coordinating through either N or S) or a bidentate ligand, forming a chelate ring. The development of thiophene-based ligands is an active area of research, with applications in areas such as fluorescent probes for detecting protein aggregates. nih.govresearchgate.net The pyrrolidine ring is a key component of many highly successful chiral ligands used in asymmetric catalysis. The combination of these two motifs in this compound offers a framework for developing new, potentially chiral, ligands for a variety of catalytic transformations.

Application as Corrosion Inhibitors

Organic compounds containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in acidic media. rsc.orgscribd.com These atoms act as adsorption centers, donating lone-pair electrons to the vacant d-orbitals of the metal surface, leading to the formation of a protective film that shields the metal from the corrosive environment. nih.gov

Thiophene derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals, including steel and aluminum alloys. nih.govrsc.orgresearchgate.net The mechanism involves the adsorption of the thiophene ring onto the metal surface. eprajournals.com Similarly, pyrrolidine itself has been shown to inhibit galvanic corrosion on aluminum alloys. researchgate.net

A study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine, a compound that also features a sulfur-containing heterocycle and a pyrrolidine ring, demonstrated high inhibition efficiency for mild steel in hydrochloric acid. nih.gov This strongly suggests that this compound would exhibit similar properties. It is hypothesized that the molecule would adsorb onto the metal surface via both the sulfur and nitrogen atoms, leading to strong surface coverage and effective corrosion inhibition.

Table 1: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

Inhibitor CompoundMetal/AlloyCorrosive MediumConcentrationInhibition Efficiency (%)Reference
2-(1,3,4-Thiadiazole-2-yl)pyrrolidineMild Steel1 M HCl0.5 mM94.6% nih.gov
(E)-5-(Thiophen-2-yl)-1H-tetrazoleAA2024-T3 Aluminum1 M HCl1.0 mM96.0% rsc.orgresearchgate.net
(E)-Thiophene-2-carbaldehyde oximeAA2024-T3 Aluminum1 M HCl1.0 mM94.0% rsc.orgresearchgate.net
Biphenylidene-thiopyrimidine derivative (HM-1228)Carbon SteelOilfield Produced Water0.5 mM94.8% nih.gov

Development of Optoelectronic Materials (Theoretical Considerations)

Thiophene-based compounds are pillars of the organic electronics field, forming the basis for organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). nih.govmdpi.com The π-conjugated system of the thiophene ring facilitates charge transport, and its properties can be finely tuned through chemical modification. taylorfrancis.comrsc.org

While the saturated pyrrolidine ring of this compound does not participate in π-conjugation, it can play a crucial role as a functional substituent. In the design of materials for optoelectronics, non-conjugated side groups are often used to control the material's physical properties without disrupting its electronic structure. The pyrrolidine group could therefore be used to:

Enhance Solubility: The polar amine group can improve the solubility of larger, thiophene-based conjugated polymers or oligomers in common organic solvents, simplifying device fabrication from solution.

Influence Morphology: The three-dimensional shape of the pyrrolidine substituent can influence how the molecules pack in the solid state. This solid-state packing (morphology) is critical for efficient charge transport in organic electronic devices.

Theoretically, this compound could be used as a starting material to build larger, electronically active molecules. For example, the nitrogen atom could be used as an anchor point to attach the molecule to other structures, or the thiophene ring could be polymerized or used in cross-coupling reactions to extend the conjugated system.

Future Directions and Emerging Research Avenues for 2 4 Methylthiophen 3 Yl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(4-Methylthiophen-3-yl)pyrrolidine and its derivatives will likely move beyond traditional multi-step batch processes, embracing more efficient and environmentally benign methodologies. A significant area of opportunity lies in the adoption of flow chemistry . Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. acs.orgafricacommons.netnih.gov The integration of in-line purification and analysis in a flow setup could dramatically accelerate the synthesis and optimization of this class of compounds. acs.org

Another promising avenue is the development of C-H activation strategies. rsc.orgnih.gov Direct functionalization of the thiophene (B33073) and pyrrolidine (B122466) rings by activating specific C-H bonds would represent a highly atom-economical approach, minimizing the need for pre-functionalized starting materials and reducing waste. rsc.org For instance, palladium-catalyzed C-H arylation could be explored to introduce further diversity at various positions on the pyrrolidine ring. acs.org

Furthermore, the principles of green chemistry should be a central theme in future synthetic design. researchgate.net This includes the exploration of catalyst-free reactions, the use of greener solvents, and the development of one-pot, multicomponent reactions that increase efficiency and reduce the number of synthetic steps. rsc.org Methodologies such as domino-ring-opening cyclizations of vinyl aziridines could offer novel and divergent access to functionalized pyrrolidine cores that can be further elaborated. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, scalability, and process control. acs.orgacs.orgresearchgate.netDevelopment of continuous processes for key bond-forming reactions.
C-H Activation High atom economy, reduced synthetic steps. rsc.orgnih.govRegioselective functionalization of both the thiophene and pyrrolidine rings.
Green Synthesis Reduced environmental impact, increased efficiency. researchgate.netrsc.orgCatalyst-free conditions, use of benign solvents, and multicomponent reactions.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is far from fully charted. Future research should systematically probe the reactivity of both the thiophene and pyrrolidine moieties to uncover novel transformations and generate a diverse library of derivatives.

The thiophene ring, being aromatic, is susceptible to electrophilic aromatic substitution . wikipedia.orgpearson.comlibretexts.orgmasterorganicchemistry.com While the 3-position is occupied by the pyrrolidine ring, the 2- and 5-positions remain prime targets for functionalization through reactions such as halogenation, nitration, and Friedel-Crafts acylation. masterorganicchemistry.com The directing effects of the existing methyl and pyrrolidinyl groups will be a key area of study to achieve regioselective transformations.

The pyrrolidine ring also offers multiple avenues for further chemical modification. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. Additionally, the C-H bonds on the pyrrolidine ring itself can be targeted for functionalization, potentially leading to the synthesis of novel stereoisomers with distinct biological activities. rsc.orgrsc.org

An intriguing and largely unexplored aspect is the potential for oxidation of the thiophene sulfur atom . This could lead to the formation of the corresponding thiophene-S-oxides or S,S-dioxides. wikipedia.orgfemaflavor.org Such a transformation would significantly alter the electronic properties of the thiophene ring, potentially modulating the biological activity or material properties of the resulting compounds.

Reactive SitePotential TransformationsDesired Outcomes
Thiophene Ring (C2, C5) Electrophilic Aromatic Substitution, C-H Arylation. nih.govacs.orgIntroduction of diverse functional groups for structure-activity relationship studies.
Pyrrolidine Nitrogen Alkylation, Acylation, Arylation.Modulation of physicochemical properties and biological target engagement.
Pyrrolidine Ring (C-H bonds) C-H Functionalization. rsc.orgacs.orgAccess to novel stereoisomers and substituted analogs.
Thiophene Sulfur Oxidation. wikipedia.orgfemaflavor.orgGeneration of derivatives with altered electronic properties.

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the structure-property relationships and reaction mechanisms of this compound and its derivatives will be crucial for their rational design and application. The integration of advanced spectroscopic and computational methods will be indispensable in this regard.

Computational studies , particularly using Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, conformational preferences, and reactivity of these molecules. nih.govmdpi.com DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, to rationalize observed regioselectivity in reactions, and to model the interaction of these compounds with biological targets. nih.govresearchgate.netchemrxiv.org

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques (e.g., COSY, HSQC, HMBC), will be essential for the unambiguous structural elucidation of new derivatives. nih.govmdpi.comrsc.orgresearchgate.net These methods are particularly powerful for determining the connectivity and stereochemistry of complex, polysubstituted molecules.

Furthermore, advanced mass spectrometry (MS) techniques , such as tandem MS (MS/MS) and high-resolution mass spectrometry, will play a pivotal role in identifying reaction intermediates and elucidating complex reaction mechanisms. nih.govchemrxiv.orgchromatographyonline.com By trapping and characterizing transient species, these techniques can provide a detailed picture of the reaction pathways, which is critical for optimizing reaction conditions and developing new synthetic methods. purdue.edupurdue.edu

TechniqueApplicationExpected Insights
Density Functional Theory (DFT) Electronic structure analysis, reaction modeling. nih.govmdpi.comPrediction of reactivity, understanding of reaction mechanisms, and rationalization of spectroscopic data.
2D NMR Spectroscopy Structure elucidation of complex molecules. nih.govmdpi.comUnambiguous assignment of proton and carbon signals, determination of stereochemistry.
Advanced Mass Spectrometry Identification of reaction intermediates. nih.govchromatographyonline.comElucidation of reaction pathways, mechanistic understanding of novel transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methylthiophen-3-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves cross-coupling reactions or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance yields in similar heterocyclic systems by reducing reaction times and improving selectivity . Optimization should include screening solvents (e.g., dichloromethane or THF), temperature gradients, and catalyst loadings. Parallel experiments using Design of Experiments (DoE) can systematically identify optimal conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or skin contact .
  • Storage in airtight containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation .
  • Immediate neutralization of spills using appropriate absorbents (e.g., silica gel) and disposal via certified hazardous waste protocols .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in molecular geometry, as demonstrated in fluorophenyl-pyridine analogs .

Q. What strategies are effective for resolving low yields in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu systems) for coupling reactions .
  • Purification Techniques : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .
  • Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies for synthesizing this compound derivatives?

  • Methodological Answer :

  • Comparative Studies : Replicate published protocols under controlled conditions (e.g., solvent purity, catalyst batch) to isolate variables .
  • Computational Modeling : Use DFT calculations to predict catalytic mechanisms and identify rate-limiting steps .
  • Kinetic Analysis : Perform time-resolved studies to differentiate between catalyst deactivation and substrate inhibition .

Q. What theoretical frameworks guide the study of this compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Models : Link electronic properties (e.g., Hammett constants) to biological activity using regression analysis .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic analogs for testing .
  • Retrosynthetic Analysis : Apply Corey’s principles to design novel derivatives with modified thiophene or pyrrolidine moieties .

Q. How should researchers design experiments to investigate enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Test asymmetric catalysts like BINOL-derived phosphines or Jacobsen’s salen complexes .
  • Chiral Stationary Phases (CSPs) : Use HPLC with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Validate optical activity and correlate with computational predictions of chiral centers .

Q. What methodologies are suitable for analyzing degradation pathways or stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity while monitoring decomposition via LC-MS .
  • Degradant Identification : Isolate byproducts using preparative HPLC and characterize via HRMS and 2D NMR .
  • pH-Dependent Studies : Assess hydrolysis rates in buffered solutions (pH 1–13) to model biological or environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.